molecular formula C11H13N B13299380 2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine

2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine

Cat. No.: B13299380
M. Wt: 159.23 g/mol
InChI Key: SGGAHRNIDLQRJU-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with cyclopropane-containing reagents in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine is unique due to its amine functional group, which allows for a wide range of chemical modifications and potential biological activities. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity and stability in various applications .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine

InChI

InChI=1S/C11H13N/c12-10-7-11(10)6-5-8-3-1-2-4-9(8)11/h1-4,10H,5-7,12H2

InChI Key

SGGAHRNIDLQRJU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2N)C3=CC=CC=C31

Origin of Product

United States

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